molecular formula C24H26FN5O2S B3018163 N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1116007-40-9

N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B3018163
CAS No.: 1116007-40-9
M. Wt: 467.56
InChI Key: WEYWQXBAZZTSQZ-UHFFFAOYSA-N
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Description

The compound N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide (CAS: 1189970-19-1) is a piperidine-carboxamide derivative featuring a thieno[3,2-d]pyrimidinone core. Its molecular formula is C₂₇H₃₂N₄O₂S (MW: 476.6 g/mol), with structural highlights including a 4-methylphenyl substituent on the pyrimidinone ring and a cyclohexenylethyl group linked via an amide bond . The absence of reported physicochemical data (e.g., melting point, solubility) limits a full profile, but its Smiles string (Cc1ccc(-n2c(N3CCCC(C(=O)NCCC4=CCCCC4)C3)nc3ccsc3c2=O)cc1) suggests moderate lipophilicity due to aromatic and aliphatic moieties.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-17-7-8-18(15-19(17)25)28-22(31)16-33-24-23(26-9-10-27-24)30-13-11-29(12-14-30)20-5-3-4-6-21(20)32-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYWQXBAZZTSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide, a compound with the molecular formula C24H26FN5O2S and a molecular weight of 467.56 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacokinetics, mechanisms of action, and therapeutic applications.

PropertyValue
Molecular FormulaC24H26FN5O2S
Molecular Weight467.56 g/mol
LogP4.6526
Polar Surface Area60.832 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The compound is structurally related to various nitrogen heterocycles, which are known for their diverse biological activities. The thieno[3,2-d]pyrimidine moiety is particularly significant as it has been associated with anti-cancer and anti-inflammatory properties. The piperidine ring contributes to the compound's ability to interact with various biological targets, including receptors and enzymes involved in disease pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Research has shown that similar thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights : A study demonstrated that these compounds could inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP3A4, which plays a crucial role in drug metabolism:

  • CYP Inhibition Studies : In vitro studies have shown that derivatives of this compound can significantly inhibit CYP3A4 activity with IC50 values in the low micromolar range. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Case Studies

  • Case Study on Anticancer Efficacy : In a preclinical model using human cancer cell lines, this compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.
  • Drug Interaction Potential : A study evaluating potential drug-drug interactions highlighted that the compound's inhibition of CYP3A4 could lead to increased plasma concentrations of other medications metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The thieno[3,2-d]pyrimidinone scaffold is shared among analogs, but substituents critically influence properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclohexenylethyl C₂₇H₃₂N₄O₂S 476.6 Unsaturated cyclohexene enhances rigidity; methylphenyl boosts π-π interactions
N-(4-methylcyclohexyl) analog 4-Methylcyclohexyl C₂₇H₃₄N₄O₂S ~478.7 Saturated cyclohexyl increases hydrophobicity; methyl group may hinder rotational freedom
N-cycloheptyl analog Cycloheptyl C₂₆H₃₂N₄O₂S 464.6 Larger ring size (7-membered) alters steric bulk; reduced MW vs. target
Trifluoromethylpyrimidine analog () 6-(Trifluoromethyl)pyrimidin-4-yl C₂₃H₂₁F₃N₄O₂ 454.4 Electron-withdrawing CF₃ group impacts electronic profile; phenoxyphenyl enhances solubility
Key Observations:
  • Cyclohexenylethyl vs.
  • Aryl Substituents: The 4-methylphenyl on the pyrimidinone core likely enhances target affinity via hydrophobic and π-stacking interactions, contrasting with ’s phenoxyphenyl, which may improve aqueous solubility .
  • Electron Effects : Trifluoromethyl groups () increase electronegativity, possibly altering metabolic stability versus the target’s methyl group .
Contrasts:
  • The thieno[3,2-d]pyrimidinone core in the target requires specialized heterocyclization steps, unlike simpler tetrahydropyrimidines in .

Implications for Drug Design

  • Lipophilicity : The cyclohexenylethyl group may optimize logP values for blood-brain barrier penetration, whereas cycloheptyl analogs () could reduce CNS activity due to increased polarity .
  • Metabolic Stability : The methylphenyl group may resist oxidative metabolism compared to halogenated analogs (e.g., ’s dichlorophenyl derivatives) .
  • Synthetic Scalability : ’s methods suggest scalability for intermediates, but the target’s complex core demands tailored optimization .

Q & A

Q. Which chromatographic techniques effectively separate stereoisomers or regioisomers of this compound?

  • Methodology :
  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Supercritical Fluid Chromatography (SFC) : Achieve baseline separation of enantiomers under 150 bar CO₂ with 20% co-solvent (methanol).
  • Crystallography : Confirm absolute configuration via X-ray diffraction (COD database references) .

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